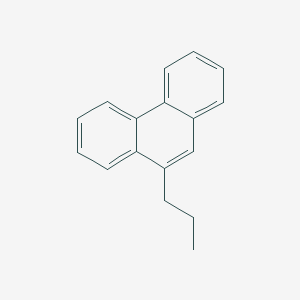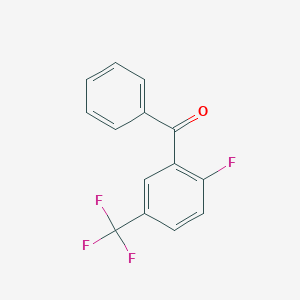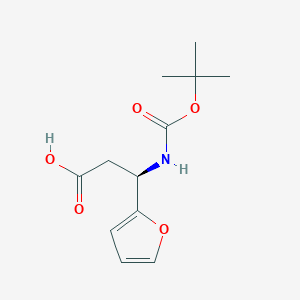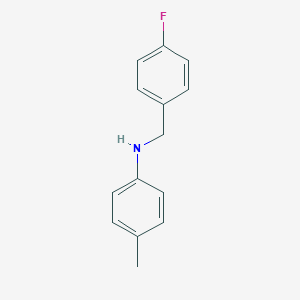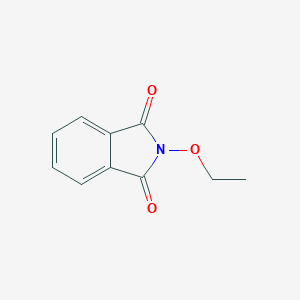
2-Ethoxy-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as EID, is a heterocyclic organic compound with the molecular formula C10H9NO3. It is a white crystalline powder that has been studied for its potential use in medicinal and pharmaceutical applications. EID has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis of Derivatives
Research has led to the development of new methods for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. This process involves epoxidation and subsequent reaction with nucleophiles to obtain amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation (Tan et al., 2016).
Anti-inflammatory and Anticancer Activity
Phthalimide derivatives synthesized from 2-methoxyisoindoline-1,3-dione have demonstrated anti-inflammatory activity. This was showcased through the regioselective condensation of alkylidenephosphoranes, highlighting the therapeutic potential of these compounds (Abdou et al., 2012). Moreover, derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione have been evaluated for their affinity towards serotonin receptors and inhibition of phosphodiesterase 10A, underscoring their potential as antipsychotics (Czopek et al., 2020).
Vibrational Properties and Structural Analysis
The vibrational properties and crystal structure of 1H-Isoindole-1,3(2H)-dione derivatives have been extensively studied. These studies include analysis through X-ray diffraction, vibrational spectra, and quantum chemical calculations, providing detailed insights into the molecular structure and properties of these compounds (Torrico-Vallejos et al., 2010).
Propriétés
IUPAC Name |
2-ethoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKISZSZWWOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344320 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
CAS RN |
1914-21-2 | |
| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
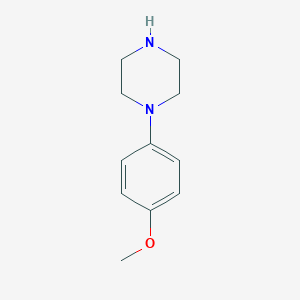
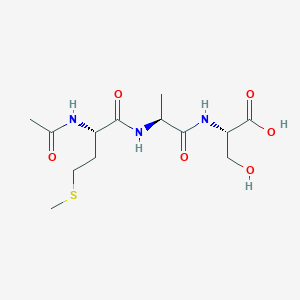
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
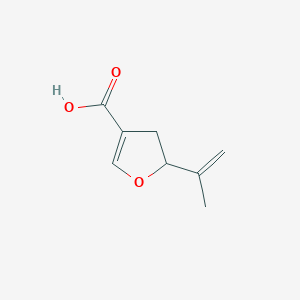
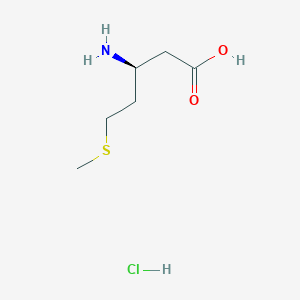
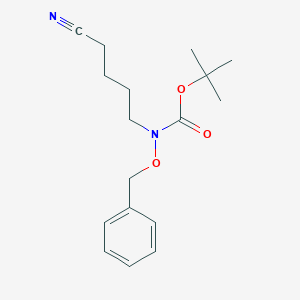
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
